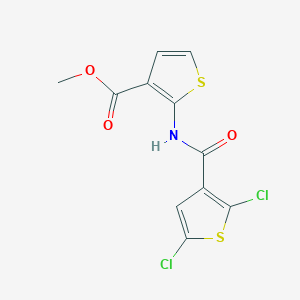
4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine (4-EBPFM) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of areas, including organic synthesis, drug discovery, and biochemical and physiological studies. 4-EBPFM has also been used to study the mechanism of action of various drugs, as well as to evaluate the biochemical and physiological effects of these drugs.
Applications De Recherche Scientifique
4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies. In organic synthesis, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine can be used as a catalyst for a variety of reactions, including the Wittig reaction, the Stork-Zhao reaction, and the Heck reaction. In drug discovery, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine can be used to study the mechanism of action of various drugs, as well as to evaluate the biochemical and physiological effects of these drugs. In biochemical and physiological studies, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine can be used to study the effects of various compounds on cellular metabolism and gene expression.
Mécanisme D'action
The mechanism of action of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine is not well understood. However, it is believed that 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine acts as an inhibitor of enzymes involved in the synthesis of proteins and other molecules, as well as enzymes involved in the metabolism of drugs. In addition, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine may also act as an agonist or antagonist of certain receptors, such as the serotonin receptor, which may lead to changes in the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine are not well understood. However, it is believed that 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine may have a variety of effects on the body, including inhibition of enzymes involved in the synthesis of proteins and other molecules, as well as enzymes involved in the metabolism of drugs. In addition, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine may also act as an agonist or antagonist of certain receptors, such as the serotonin receptor, which may lead to changes in the biochemical and physiological effects of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of reactions, including the Wittig reaction, the Stork-Zhao reaction, and the Heck reaction. In addition, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine is relatively inexpensive and easy to synthesize. However, 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine also has several limitations for laboratory experiments. For example, the mechanism of action of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine is not well understood, and it is difficult to predict the effects of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine on biochemical and physiological processes.
Orientations Futures
There are several potential future directions for 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine research. For example, further research could be conducted to better understand the mechanism of action of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine and its effects on biochemical and physiological processes. In addition, further research could be conducted to evaluate the potential therapeutic applications of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine, such as the treatment of diseases or the development of new drugs. Finally, further research could be conducted to optimize the synthesis of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine and to develop new synthetic methods for the production of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine.
Méthodes De Synthèse
4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine can be synthesized using a variety of methods, including the Wittig reaction, the Stork-Zhao reaction, and the Heck reaction. The Wittig reaction is the most commonly used method for the synthesis of 4-(4-ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine, and involves the reaction of an aldehyde or ketone with a phosphonium ylide in the presence of a base. The Stork-Zhao reaction is a two-step process that involves the reaction of a methylene compound with a nitrile and then the reaction of the resulting intermediate with a Grignard reagent. The Heck reaction is a three-step process that involves the reaction of an olefin with a palladium catalyst, followed by the reaction of the resulting intermediate with an aryl halide, and finally the reaction of the resulting product with a base.
Propriétés
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-2-(4-fluorophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-2-14-3-9-17(10-4-14)24(21,22)20-11-12-23-18(13-20)15-5-7-16(19)8-6-15/h3-10,18H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARNATUEAGLEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylbenzenesulfonyl)-2-(4-fluorophenyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)


![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)